![molecular formula C58H102N2O4 B12542238 1,4-Bis{[3,4-bis(decyloxy)phenyl]methyl}piperazine CAS No. 143586-74-7](/img/structure/B12542238.png)
1,4-Bis{[3,4-bis(decyloxy)phenyl]methyl}piperazine
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
1,4-Bis{[3,4-bis(decyloxy)phenyl]methyl}piperazine is a complex organic compound that belongs to the class of piperazine derivatives. Piperazine derivatives are known for their wide range of biological and pharmaceutical activities. This particular compound is characterized by the presence of two decyloxyphenyl groups attached to a piperazine ring, making it a unique and interesting molecule for various scientific research applications.
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of 1,4-Bis{[3,4-bis(decyloxy)phenyl]methyl}piperazine typically involves the reaction of 1,4-bis(bromomethyl)benzene with 3,4-bis(decyloxy)benzylamine in the presence of a base such as potassium carbonate. The reaction is carried out in an organic solvent like dimethylformamide (DMF) at elevated temperatures to facilitate the formation of the desired product. The reaction conditions need to be carefully controlled to ensure high yield and purity of the compound.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can help in scaling up the production while maintaining the quality and consistency of the product. The choice of solvents, reagents, and reaction conditions may be optimized to reduce costs and improve efficiency.
化学反応の分析
Types of Reactions
1,4-Bis{[3,4-bis(decyloxy)phenyl]methyl}piperazine can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents like potassium permanganate or hydrogen peroxide.
Reduction: Reduction reactions can be carried out using reducing agents such as lithium aluminum hydride.
Substitution: The compound can participate in nucleophilic substitution reactions, where the decyloxy groups can be replaced by other functional groups.
Common Reagents and Conditions
Oxidation: Potassium permanganate in an acidic medium.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Sodium hydride in dimethyl sulfoxide (DMSO).
Major Products Formed
Oxidation: Formation of carboxylic acids or ketones.
Reduction: Formation of alcohols or amines.
Substitution: Formation of new derivatives with different functional groups.
科学的研究の応用
1,4-Bis{[3,4-bis(decyloxy)phenyl]methyl}piperazine has several scientific research applications, including:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Investigated for its potential use in drug development, particularly in the design of new pharmaceuticals.
Industry: Used in the development of new materials with specific properties, such as polymers and coatings.
作用機序
The mechanism of action of 1,4-Bis{[3,4-bis(decyloxy)phenyl]methyl}piperazine involves its interaction with specific molecular targets and pathways. The compound can bind to receptors or enzymes, modulating their activity and leading to various biological effects. The exact molecular targets and pathways involved may vary depending on the specific application and context of use.
類似化合物との比較
Similar Compounds
1,4-Bis(phenylmethyl)piperazine: A simpler derivative with phenyl groups instead of decyloxyphenyl groups.
1,4-Bis(4-fluorophenyl)methyl piperazine: Contains fluorophenyl groups, offering different chemical and biological properties.
Uniqueness
1,4-Bis{[3,4-bis(decyloxy)phenyl]methyl}piperazine is unique due to the presence of decyloxy groups, which can influence its solubility, stability, and biological activity. The long alkyl chains in the decyloxy groups can also impact the compound’s interactions with biological membranes and other molecules.
This detailed article provides a comprehensive overview of this compound, covering its synthesis, chemical reactions, applications, mechanism of action, and comparison with similar compounds
特性
CAS番号 |
143586-74-7 |
|---|---|
分子式 |
C58H102N2O4 |
分子量 |
891.4 g/mol |
IUPAC名 |
1,4-bis[(3,4-didecoxyphenyl)methyl]piperazine |
InChI |
InChI=1S/C58H102N2O4/c1-5-9-13-17-21-25-29-33-45-61-55-39-37-53(49-57(55)63-47-35-31-27-23-19-15-11-7-3)51-59-41-43-60(44-42-59)52-54-38-40-56(62-46-34-30-26-22-18-14-10-6-2)58(50-54)64-48-36-32-28-24-20-16-12-8-4/h37-40,49-50H,5-36,41-48,51-52H2,1-4H3 |
InChIキー |
UYMJEFCENOGGFG-UHFFFAOYSA-N |
正規SMILES |
CCCCCCCCCCOC1=C(C=C(C=C1)CN2CCN(CC2)CC3=CC(=C(C=C3)OCCCCCCCCCC)OCCCCCCCCCC)OCCCCCCCCCC |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。



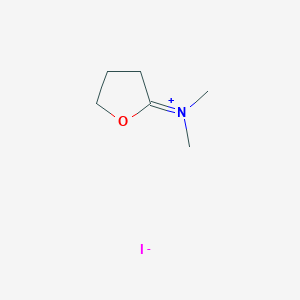
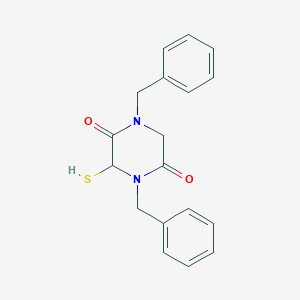
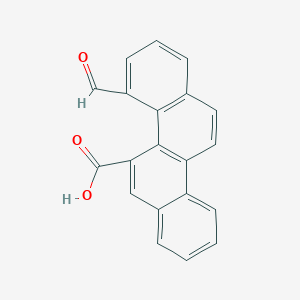
![1H-Indole, 3-[(4-methylphenyl)sulfonyl]-1-(3-pyrrolidinylmethyl)-](/img/structure/B12542179.png)
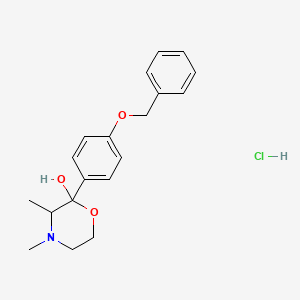
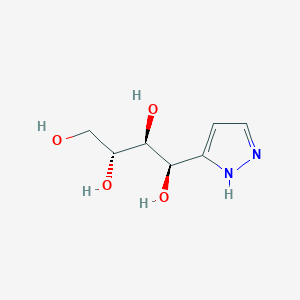
![Calcium, [(1S)-1-methyl-2,2-diphenylcycloprop-1-yl]bromo-](/img/structure/B12542198.png)
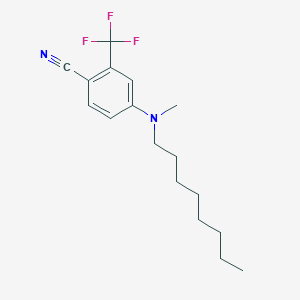

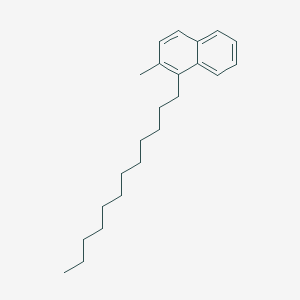

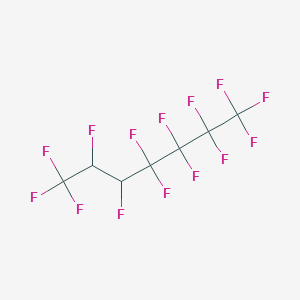
![3,5-Bis[(1R)-1-(2-methoxyethoxy)ethyl]-4H-1,2,4-triazol-4-amine](/img/structure/B12542235.png)
